In-Depth Technical Guide: Chemical Properties and Synthetic Applications of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile
In-Depth Technical Guide: Chemical Properties and Synthetic Applications of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile
Executive Summary
In the landscape of targeted oncology and rational drug design, functionalized pyridinones serve as critical structural motifs. 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1239510-82-7) is a highly specialized heterocyclic building block that has gained prominence due to its role as the core pharmacophore in the synthesis of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, most notably Olutasidenib[1].
This technical whitepaper provides a comprehensive analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies for this intermediate. By examining the causality behind the reaction conditions, this guide serves as a self-validating protocol framework for medicinal chemists scaling up mIDH1 inhibitor analogs.
Physicochemical Profiling
Understanding the baseline properties of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is essential for predicting its behavior in complex coupling reactions. The compound exists predominantly in its lactam (pyridinone) tautomeric form in the solid state, which dictates its solubility and reactivity profiles[2].
Table 1: Quantitative Chemical and Physical Properties
| Property | Value | Clinical/Synthetic Significance |
| CAS Number | 1239510-82-7 | Unique identifier for regulatory tracking[2]. |
| Molecular Formula | C₆H₃FN₂O | Determines mass balance in stoichiometric calculations[3]. |
| Molecular Weight | 138.10 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[2]. |
| Appearance | White to off-white solid | Visual indicator of purity; impurities often manifest as yellow/brown discoloration[1]. |
| Purity (Standard) | ≥ 97% | Critical for avoiding side reactions in sensitive cross-coupling steps[2]. |
| Storage Conditions | 4°C, under nitrogen | Prevents oxidative degradation and moisture absorption[2]. |
| InChI Key | ONPYRZSDSGLGKI-UHFFFAOYSA-N | Standardized structural representation for cheminformatics[2]. |
Mechanistic Role in Drug Design
The selection of the 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile core in drug discovery is not arbitrary. It is engineered to exploit specific binding pocket dynamics within the mutant IDH1 enzyme[1].
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The Fluorine Atom: The introduction of fluorine at the C5 position modulates the pKa of the adjacent NH (or N-methylated) group and increases the lipophilicity of the molecule, enhancing central nervous system (CNS) penetration—a critical factor since mIDH1 mutations are prevalent in gliomas[1].
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The Nitrile Group: The carbonitrile moiety acts as a strong electron-withdrawing group, stabilizing the pyridinone ring and providing a vector for potential hydrogen bonding or further functionalization.
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The Pyridinone Core: The lactam system mimics endogenous biological motifs, allowing for precise spatial orientation and hydrogen bonding within the allosteric site of the mIDH1 enzyme, effectively blocking the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG)[4].
Mechanism of mutant IDH1 inhibition by pyridinone derivatives restoring cellular differentiation.
Validated Synthetic Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are integrated to confirm structural causality at each step.
Synthesis of the Pyridinone Core via Boekelheide-Type Rearrangement
The synthesis of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile typically begins with 5-fluoropicolinonitrile. The transformation relies on a targeted N-oxidation followed by a rearrangement[5].
Step-by-Step Protocol:
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N-Oxidation: Dissolve 5-fluoropicolinonitrile in chloroform (CHCl₃). Add meta-chloroperoxybenzoic acid (m-CPBA) dropwise.
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Causality:m-CPBA selectively oxidizes the pyridine nitrogen. This N-oxide formation is essential to activate the adjacent C6 position for subsequent nucleophilic attack[5].
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Rearrangement: Treat the resulting N-oxide with acetic anhydride.
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Causality: This induces a Boekelheide-type rearrangement, where the oxygen migrates to the C6 position, forming 6-cyano-3-fluoropyridin-2-yl acetate.
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Hydrolysis (Deprotection): Charge a flask with 6-cyano-3-fluoropyridin-2-yl acetate and K₂CO₃ (2.0 equivalents). Flush with argon. Dissolve in methanol (0.5 M concentration) and stir vigorously at room temperature[6].
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Causality: Mild methanolysis using K₂CO₃ cleaves the acetate group without hydrolyzing the sensitive nitrile group, revealing the target pyridinone core[6].
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Workup & Validation: Extract the organic layer, dry over Na₂SO₄, filter, and evaporate under reduced pressure to yield a white solid[1].
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Validation Checkpoint: Confirm product identity via ¹H NMR (300 MHz, DMSO-d₆). The spectrum must show a diagnostic broad singlet at δ 12.92 ppm corresponding to the lactam NH proton, alongside aromatic protons at 7.73 and 7.43 ppm[1].
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Downstream Functionalization: Regioselective N-Methylation
To synthesize mIDH1 inhibitors like Olutasidenib, the pyridinone core must undergo regioselective N-alkylation[7]. The pyridinone ring is an ambident nucleophile (capable of N- or O-alkylation). Controlling this regioselectivity is paramount.
Step-by-Step Protocol:
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Preparation: In a 200 mL round bottom flask, combine 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) and potassium carbonate (K₂CO₃, ~2.1 eq)[7].
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Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a suitable molarity. Stir for 15 minutes at room temperature[7].
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Causality: DMF is a polar aprotic solvent that leaves the nucleophilic nitrogen relatively unsolvated and highly reactive. K₂CO₃ is a mild base that deprotonates the lactam NH but is not strong enough to promote competing side reactions. This specific combination kinetically favors N-alkylation over O-alkylation[7].
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Alkylation: Add Methyl Iodide (MeI, ~1.15 eq) dropwise. Stir the mixture at room temperature for 45 minutes[7].
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Causality: MeI is a highly reactive, soft electrophile that pairs perfectly with the soft nitrogen nucleophile of the pyridinone ring, ensuring rapid and complete conversion to the 1-methyl-6-oxo derivative[7].
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Isolation: Evaporate the solvent under reduced pressure. Purify the resulting 1-methylated intermediate via standard silica gel chromatography or crystallization[7].
Synthetic workflow of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile and its conversion.
Conclusion
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is a masterclass in rational intermediate design. Its precise arrangement of hydrogen-bond acceptors and donors, combined with the lipophilic tuning of the fluorine atom, makes it an indispensable building block for modern targeted therapeutics[1]. By adhering to the strict, causality-driven protocols outlined above, researchers can ensure high-fidelity synthesis and scale-up of this critical pharmacophore, ultimately accelerating the development of next-generation oncology drugs.
References
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Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1) Source: Universität zu Köln URL:[Link]
- US Patent 11576906B2: Inhibiting mutant IDH-1 Source: Google Patents URL
- US Patent 11013734B2: Treating patients harboring an isocitrate dehydrogenase-1 (IDH-1)
- US Patent 12053463B2: Solid forms of ((s)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)
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United States Patent Application (Synthesis of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile) Source: Google APIs / USPTO URL:[Link]
Sources
- 1. US11576906B2 - Inhibiting mutant IDH-1 - Google Patents [patents.google.com]
- 2. 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile | 1239510-82-7 [sigmaaldrich.com]
- 3. 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile | CAS: 1239510-82-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. US11013734B2 - Treating patients harboring an isocitrate dehydrogenase-1 (IDH-1) mutation - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 7. US12053463B2 - Solid forms of ((s)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile - Google Patents [patents.google.com]






